6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine
Description
This compound features a 1,3,5-triazine core substituted with two amine groups and a tridecafluoroheptyl alkoxy chain. Such properties make it relevant for applications in materials science (e.g., coatings, surfactants) and bioactive agents where lipophilicity and environmental persistence are critical .
Properties
IUPAC Name |
6-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptoxy)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F13N5O/c11-5(12,1-29-4-27-2(24)26-3(25)28-4)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1H2,(H4,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCCGOAPJDVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC1=NC(=NC(=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896129 | |
| Record name | 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57338-65-5 | |
| Record name | 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine typically involves the reaction of a triazine precursor with a fluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms may influence the reactivity.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while hydrolysis can lead to the formation of amines and other degradation products.
Scientific Research Applications
6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient due to its stability and unique properties.
Industry: Utilized in the development of advanced materials, such as coatings and polymers, that require high chemical resistance and durability.
Mechanism of Action
The mechanism of action of 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorinated triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Fluorinated Alkoxy-Substituted Triazines
Compounds with fluorinated chains exhibit distinct physicochemical behaviors due to fluorine’s electronegativity and low polarizability. Key examples include:
Key Findings :
- The target compound’s tridecafluoroheptyl chain enhances hydrophobicity (logP ~4.5–5.5) compared to non-fluorinated analogs (logP ~2.0–3.0) .
- Fluorinated derivatives show superior thermal stability (decomposition >250°C) due to strong C-F bonds, whereas non-fluorinated analogs degrade below 200°C .
Aryl-Substituted Triazines
Key Findings :
- Aryl substituents enhance bioactivity but reduce solubility. For example, 6-(4-chlorophenyl)-triazine is a key intermediate in drug synthesis but requires polar solvents for processing .
- The target compound’s fluorinated chain may reduce direct aromatic interactions but improve membrane permeability in biological systems compared to chlorophenyl analogs .
Heterocyclic and Hybrid Triazines
Triazines fused with heterocycles or functionalized with reactive groups exhibit diverse applications:
Key Findings :
- Heterocyclic substituents (e.g., pyridinyl) enable hydrogen bonding and crystal lattice formation, whereas the target compound’s fluorinated chain favors van der Waals interactions .
- The target compound’s lack of aromaticity may limit π-π stacking but enhance compatibility with fluorophilic environments .
Sulfur- and Oxygen-Functionalized Triazines
Sulfur and oxygen substituents modulate electronic properties and reactivity:
Key Findings :
Biological Activity
The compound 6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine is a derivative of the 1,3,5-triazine scaffold known for its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound belongs to the class of triazine derivatives characterized by a tridecafluoroheptyl substituent. The presence of fluorinated moieties often enhances lipophilicity and biological activity.
Biological Activities
-
Anticancer Activity
- Studies have shown that triazine derivatives exhibit significant anticancer properties. For instance:
- A derivative similar to our compound demonstrated an IC50 value of 0.20 µM against A549 lung cancer cells and 1.25 µM against MCF-7 breast cancer cells .
- Molecular docking studies indicated that triazines bind effectively to adenosine receptors (hA1 and hA3), which are implicated in tumor proliferation .
- Studies have shown that triazine derivatives exhibit significant anticancer properties. For instance:
-
Mechanism of Action
- The mechanism involves inducing oxidative stress in cancer cells. For example:
- Flow cytometry analysis revealed that specific compounds caused cell death through apoptosis pathways.
- Antimicrobial Activity
Case Study 1: Anticancer Efficacy
A study assessed the cytotoxic effects of several triazine derivatives on lung cancer cell lines:
- Compound Tested : 9c (related to our compound)
- Results :
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial potential:
- Compounds Tested : Various triazine derivatives including those with long-chain fluorinated groups.
- Results :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
